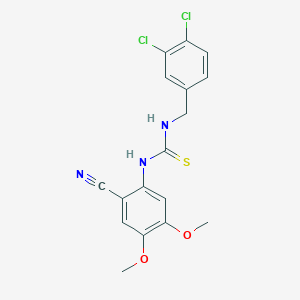

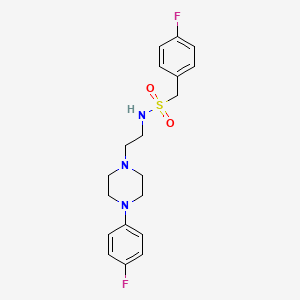

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea, commonly known as NCDMBT, is an organosulfur compound that has been extensively studied for its potential applications in organic synthesis and scientific research. NCDMBT is a versatile compound, with a wide range of potential uses in both organic synthesis and scientific research. It has been studied for its ability to catalyze and promote various chemical reactions, as well as for its potential use in medicinal chemistry. In addition, NCDMBT has been studied for its possible applications in biochemistry and physiology, as well as for its potential use in laboratory experiments.

Aplicaciones Científicas De Investigación

Chemosensors for Environmental and Biological Monitoring

Thioureas and their derivatives are celebrated for their role in developing chemosensors. These chemosensors are utilized for the highly sensitive, selective, and straightforward detection of various analytes in environmental, biological, and agricultural samples. The unique nucleophilic characteristics of the S- and N- atoms in thioureas facilitate inter- and intramolecular hydrogen bonding, making them pivotal in sensing technologies. These applications span from detecting environmental pollutants to monitoring agricultural conditions and biological analytes, thus offering a broad spectrum of utility in scientific research (Al-Saidi & Khan, 2022).

Biological and Medicinal Applications

The coordination chemistry of thiourea derivatives with selected metals like Cu, Ag, and Au unfolds a vast field of biological and medicinal applications. The formation of coordination compounds with these metals has shown improved activities in pharmaceutical chemistry, indicating a promising avenue for therapeutic uses. These derivatives' role as chemosensors in detecting cations and anions in biological and environmental samples further underscores their relevance in health and safety research (Khan et al., 2020).

Gold Leaching in Mining

In the mining sector, thiourea has emerged as a potential alternative to cyanide for gold extraction from auriferous mineral resources. The research in this domain illustrates thiourea's capability to act as a complexing reagent, offering a less toxic and environmentally damaging option for gold leaching processes. This application is especially crucial in light of the ecological impacts and regulatory constraints associated with cyanide use, showcasing thiourea derivatives' role in fostering more sustainable mining practices (Li & Miller, 2006).

Radioprotective Effects

Research on novel thiourea compounds has demonstrated potential radioprotective effects on biological systems. For instance, studies on pea development under gamma-ray exposure have revealed that certain thiourea derivatives can mitigate radiation-induced damage, fostering the survival and mutation rates of exposed plants. This line of research opens up new pathways for using thiourea derivatives in radiation protection, potentially applicable in medical treatments and environmental conservation (Mehandjiev et al., 2002).

Propiedades

IUPAC Name |

1-(2-cyano-4,5-dimethoxyphenyl)-3-[(3,4-dichlorophenyl)methyl]thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl2N3O2S/c1-23-15-6-11(8-20)14(7-16(15)24-2)22-17(25)21-9-10-3-4-12(18)13(19)5-10/h3-7H,9H2,1-2H3,(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTOWROOCTAYYCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C#N)NC(=S)NCC2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyano-4,5-dimethoxyphenyl)-N'-(3,4-dichlorobenzyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B2558755.png)

![N-(4-bromo-2-fluorophenyl)-2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2558761.png)

![[4-(3-Fluorophenoxy)piperidin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2558763.png)

![4-[(4-Tert-butyl-2,6-dimethylphenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B2558764.png)

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2558768.png)

![2-((5-(1H-indol-3-yl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2558769.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2558773.png)

![(E)-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyano-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2558775.png)

![6-Cyclopropyl-2-[1-(1,6-dimethylpyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2558777.png)